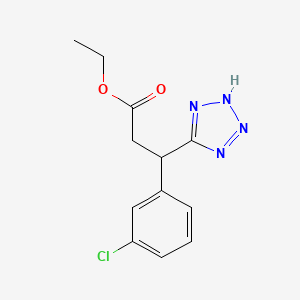

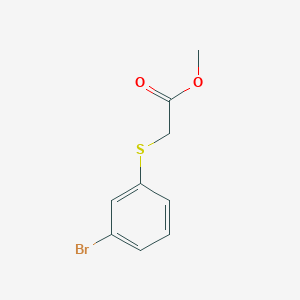

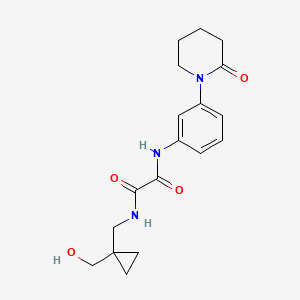

![molecular formula C22H14F3NO3S B2508336 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866811-13-4](/img/structure/B2508336.png)

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of multiple fluorine atoms in the compound suggests that it may have enhanced biological activity due to the strong electronegativity and small size of fluorine, which can influence the molecular interactions and stability of the compound.

Synthesis Analysis

The synthesis of fluorinated quinolones typically involves the introduction of fluorine or fluorinated groups at specific positions on the quinolone ring. For example, the synthesis of flumequine, a related fluorinated quinolone, involves starting from a fluorinated tetrahydroquinoline and resolving it with enantiomers of a chiral acid to achieve the desired optical activity . Although the exact synthesis of 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is not detailed in the provided papers, similar strategies may be employed.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with various substituents that can influence the compound's pharmacological properties. For instance, the molecular conformation of 4-fluoroisoquinoline derivatives can be influenced by the steric effects of substituents, as observed in the crystal structures of related compounds . These structural details are crucial for understanding the interaction of the compound with its biological targets.

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including substitution and decarboxylation, as seen in the photochemistry of ciprofloxacin, a well-known fluoroquinolone . The presence of fluorine can affect the reactivity of the compound, potentially leading to specific reaction pathways or products. The exact chemical reactions of 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one would depend on its precise molecular structure and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. For example, the fluorescence properties of 6-methoxy-4-quinolone suggest that fluorinated quinolones could also exhibit strong fluorescence, which can be useful in biomedical analysis . The stability of these compounds against light and heat is another important characteristic, as it determines their suitability for various applications . The fluorine atoms in the compound likely contribute to its stability and could affect its solubility and binding affinity to biological targets.

Applications De Recherche Scientifique

Fluorescent Probes for Biological Detection

The development of fluorescent probes for biological detection is a crucial application of complex quinoline derivatives. For instance, a novel two-photon fluorescent probe, designed for detecting 1,4-dithiothreitol (DTT), employs a naphthalimide and sulfoxide fluorophore and receptor unit, showcasing rapid response and excellent selectivity in biological environments. This probe's successful application in cell imaging highlights the potential of similar compounds for biological and biochemical research (Sun et al., 2018).

Antibacterial Agents

Compounds with fluoroquinolone structures have shown broad antibacterial activity, indicating the possibility of using these compounds in treating systemic infections (Goueffon et al., 1981). The exploration of structural modifications, such as the introduction of fluorine atoms and various substituents, aims to enhance the antimicrobial potency against resistant bacteria, offering insights into designing new antibacterial drugs.

Molecular Interactions and Inhibition Studies

Research on the binding of sulfonyl and sulfonamide compounds to phenylethanolamine N-methyltransferase (PNMT) elucidates the molecular interactions and potential inhibitory mechanisms of similar molecules. Studies involving sulfones and sulfonamides provide a basis for understanding how such compounds might interact with enzymes, influencing their potency and selectivity. This information is valuable for the design of drugs targeting specific proteins or enzymes (Grunewald et al., 2006).

Chemical Synthesis and Modification

The synthesis and modification of quinoline derivatives, including fluorinated compounds, play a significant role in developing new pharmaceuticals and chemical sensors. For example, research on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution reveals methodologies for creating complex structures with potential applications in drug development and chemical sensing (Ichikawa et al., 2006).

Propriétés

IUPAC Name |

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3S/c23-15-5-8-17(9-6-15)30(28,29)21-13-26(12-14-3-1-2-4-19(14)25)20-10-7-16(24)11-18(20)22(21)27/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMDIIADVABPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

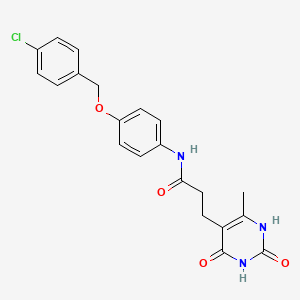

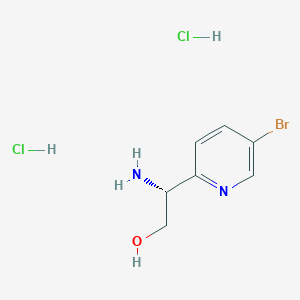

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)

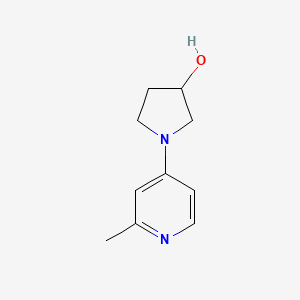

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

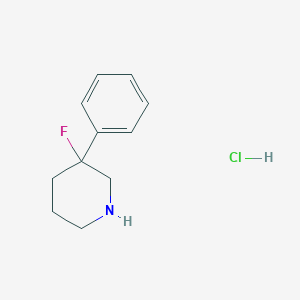

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)

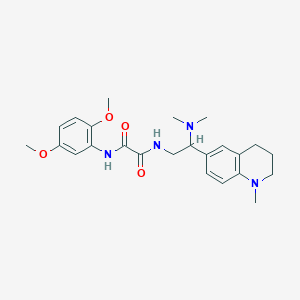

![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)

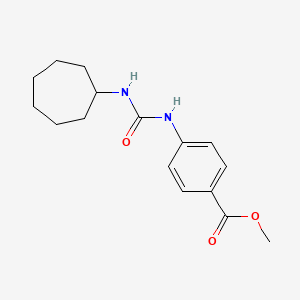

![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)